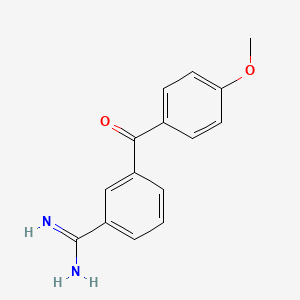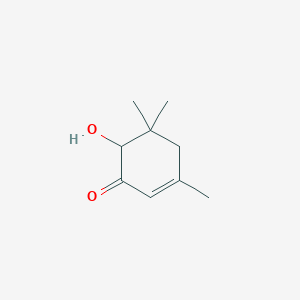
6-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexenone and is known for its unique structure, which includes a hydroxyl group and three methyl groups attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one can be synthesized through several methods. One common approach involves the controlled hydrogenation of isophorone, which yields 3,5,5-trimethyl-2-cyclohexen-1-ol. This intermediate can then be oxidized in the presence of palladium on activated charcoal under an ethylene atmosphere to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves catalytic oxidation of cyclohexene derivatives. For example, cyclohexenone can be produced by catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is scalable and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Palladium on activated charcoal under an ethylene atmosphere.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Various nucleophiles can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: 6-Oxo-3,5,5-trimethyl-2-cyclohexen-1-one.
Reduction: 3,5,5-Trimethyl-2-cyclohexen-1-ol.
Substitution: Depending on the nucleophile, various substituted cyclohexenones can be formed.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the cyclohexene ring can undergo conjugate addition reactions. These interactions can affect various biological pathways, making the compound of interest in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexenone: A simpler analog without the hydroxyl and methyl groups.
Isophorone: A related compound with a similar structure but different functional groups.
Uniqueness
6-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one is unique due to its combination of a hydroxyl group and three methyl groups on a cyclohexene ring. This structure imparts distinct chemical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
61592-66-3 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
6-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6-4-7(10)8(11)9(2,3)5-6/h4,8,11H,5H2,1-3H3 |
InChI-Schlüssel |
LEFNDJLRSROYFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(C(C1)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14593047.png)
![N-(4-Fluorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14593049.png)
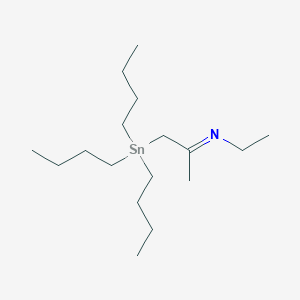
![3-{3-[Dibutyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14593062.png)
![3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one](/img/structure/B14593066.png)
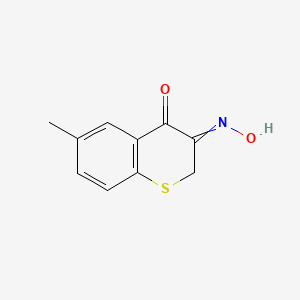

![4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole](/img/structure/B14593083.png)
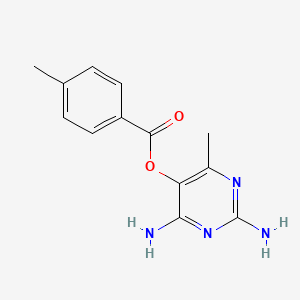
![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid)](/img/structure/B14593092.png)
![2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14593094.png)
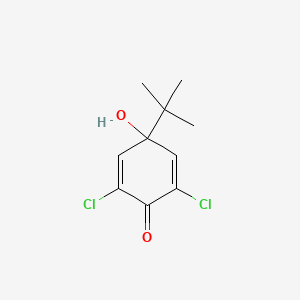
![1-[2-(Butylsulfanyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B14593098.png)
